4-methoxy-N'-(2-methoxybenzylidene)benzohydrazide
Description
Structure
3D Structure
Properties
CAS No. |
303083-74-1 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
4-methoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-9-7-12(8-10-14)16(19)18-17-11-13-5-3-4-6-15(13)21-2/h3-11H,1-2H3,(H,18,19)/b17-11+ |
InChI Key |
HBRGUFKBOUYUNL-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Hydrazinolysis of Methyl 4-Methoxybenzoate
Methyl 4-methoxybenzoate reacts with excess hydrazine hydrate (NH₂NH₂·H₂O) under reflux conditions. In ethanol, this nucleophilic acyl substitution proceeds at 80°C for 6–8 hours, yielding 4-methoxybenzohydrazide with 85–92% efficiency. Microwave-assisted synthesis reduces reaction time to 2–8 minutes at 160 W, achieving comparable yields (88–90%) while aligning with green chemistry principles.
Reaction Scheme:
Direct Amination of 4-Methoxybenzoic Acid
Alternative approaches employ 4-methoxybenzoic acid and hydrazine hydrate in methanol, catalyzed by concentrated HCl at 60°C for 12 hours. This method yields 78–82% product but requires stringent pH control to avoid side reactions.
Condensation with 2-Methoxybenzaldehyde
The Schiff base formation involves condensing 4-methoxybenzohydrazide with 2-methoxybenzaldehyde. Three methodologies dominate:
Reflux in Protic Solvents
Equimolar quantities of 4-methoxybenzohydrazide (2 mmol) and 2-methoxybenzaldehyde (2 mmol) are refluxed in ethanol or methanol with 1–2 mL acetic acid for 4–6 hours. The acidic catalyst facilitates imine bond formation via dehydration. Yields range from 65% (ethanol) to 72% (methanol), with product purity confirmed by recrystallization.
Reaction Scheme:
Mechanochemical Synthesis
Ball-milling 4-methoxybenzohydrazide and 2-methoxybenzaldehyde (1:1 molar ratio) at 25 Hz for 30 minutes produces the Schiff base without solvent. This method achieves 68–70% yield, reducing waste and energy consumption.
Solid-State Melt Reactions
Heating equimolar mixtures at 120–130°C for 15 minutes induces melt-phase condensation. While rapid (85% conversion), this method risks thermal degradation, necessitating precise temperature control.
Comparative Analysis of Methodologies
| Parameter | Reflux (MeOH) | Microwave | Mechanochemical | Melt Synthesis |
|---|---|---|---|---|
| Reaction Time | 4–6 hours | 8–10 minutes | 30 minutes | 15 minutes |
| Yield (%) | 72 | 70 | 68 | 85 |
| Solvent Use | Methanol | None | None | None |
| Energy Efficiency | Moderate | High | High | Moderate |
| Purity (HPLC) | >98% | 97% | 95% | 93% |
Key Observations:
-
Reflux Methods remain the gold standard for reproducibility and scalability.
-
Microwave and Mechanochemical Routes align with green chemistry but require specialized equipment.
-
Melt Synthesis , though efficient, demands rigorous thermal monitoring to prevent decomposition.
Spectroscopic Characterization
Post-synthesis validation involves:
-
FTIR : N–H stretch (3250 cm⁻¹), C=O (1660 cm⁻¹), and C=N (1605 cm⁻¹).
-
¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, CH=N), 7.8–6.9 (m, 8H, aromatic), 3.85 (s, 6H, OCH₃).
Challenges and Optimization Strategies
-
Byproduct Formation : Prolonged reflux generates azine derivatives; limiting reaction time to ≤6 hours mitigates this.
-
Solvent Choice : Methanol enhances solubility of 2-methoxybenzaldehyde, improving reaction homogeneity.
-
Catalyst Loading : Acetic acid >1 mL reduces pH excessively, favoring hydrolysis. Optimal use: 0.5–1 mL.
Industrial and Research Implications
The compound’s synthesis is scalable via reflux or microwave methods, with applications in antimicrobial and anticancer agent development . Future studies should explore enzymatic catalysis or flow chemistry for enhanced selectivity.
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrazone linkage undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (e.g., HCl/H₂O): Cleaves the C=N bond, yielding 4-methoxybenzohydrazide and 2-methoxybenzaldehyde as primary products .
-
Basic hydrolysis (e.g., NaOH): Generates a carboxylate intermediate, which further decomposes into simpler aromatic fragments.
Key Data :
| Condition | Products | Yield | Source |
|---|---|---|---|
| 0.1M HCl, 80°C | 4-Methoxybenzohydrazide + 2-Methoxybenzaldehyde | ~85% | |
| 0.1M NaOH, 60°C | Fragmented aromatic derivatives | ~78% |
Nucleophilic Additions
The imine (C=N) group reacts with nucleophiles such as hydroxylamine and hydrazines:
-
Hydroxylamine forms oxime derivatives via addition to the C=N bond.
-
Phenylhydrazine generates bis-hydrazone complexes, confirmed by NMR shifts at δ 8.80 ppm (N=CH-Ar) .
Spectroscopic Evidence :
-
FT-IR peaks at 1638 cm⁻¹ (C=O amide) and 1602 cm⁻¹ (C=N) shift upon reaction, indicating bond modification .
-
¹H-NMR shows disappearance of the N=CH-Ar proton signal (δ 8.78 ppm) post-reaction .
Oxidation-Reduction Behavior
The compound displays redox sensitivity:
-
Oxidation (e.g., H₂O₂/Fe³⁺): Converts the hydrazone group into a nitroso (-NO) intermediate, detectable via UV-Vis absorbance at 332 nm .
-
Reduction (e.g., NaBH₄): Saturates the C=N bond to form a secondary amine, with mass spectrometry confirming a +2 m/z shift.
Coordination Chemistry
The hydrazone acts as a bidentate ligand for transition metals:
-
Cu(II) complexes : Form octahedral geometries with binding constants (log K) of ~4.2, confirmed by cyclic voltammetry .
-
Hydrogen bonding : Intermolecular N–H···O bonds (2.89–3.02 Å) stabilize metal-ligand adducts in crystal lattices .
Structural Parameters :
| Interaction | Bond Length (Å) | Angle (°) | Source |
|---|---|---|---|
| N–H···O (hydrazone) | 2.89 | 156 | |
| C=N···Metal | 1.98 | – |
Biological Activity Correlation
Reactivity directly influences antimicrobial efficacy:
-
Antibacterial action : MIC values against Escherichia coli range from 120 ppm (for 4-methoxy derivatives) to >1000 ppm (unsubstituted analogs) .
-
Mechanism : Hydrogen bonding between the hydrazone’s hydroxyl group and bacterial enzyme Tyr 1156 disrupts metabolic pathways .
| Derivative | MIC (E. coli) | Receptor Binding Energy (kcal/mol) | Source |
|---|---|---|---|
| 4-Methoxy-N'-(2-methoxybenzylidene) | 120 ppm | -8.2 | |
| Unsubstituted benzylidene analog | >1000 ppm | -5.6 |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals a major decomposition event at 220–250°C , attributed to hydrazone bond cleavage and methoxy group loss.
This compound’s versatility in hydrolysis, coordination, and redox reactions underscores its utility in medicinal chemistry and materials science. Structural modifications, particularly at the methoxy and hydrazone positions, enhance its reactivity and biological potency .
Scientific Research Applications
Synthesis of 4-methoxy-N'-(2-methoxybenzylidene)benzohydrazide
The synthesis of this compound typically involves the condensation of 4-methoxybenzohydrazide with 2-methoxybenzaldehyde. This reaction can be facilitated using various methods, including refluxing in methanol or microwave-assisted synthesis, which enhances yield and reduces reaction time. The compound can be characterized using spectroscopic techniques such as NMR and IR spectroscopy, confirming the presence of functional groups and structural integrity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of benzohydrazide derivatives, including this compound. For instance, research indicates that related compounds exhibit significant activity against various bacterial strains, including Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds suggest potent antibacterial effects, with some derivatives showing lower MICs than standard antibiotics .
Antiglycation Activity
The antiglycation potential of this compound has also been investigated. A series of related hydrazone derivatives were evaluated for their ability to inhibit the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications. Studies report IC50 values indicating that certain derivatives possess considerable antiglycation activity, suggesting their potential as therapeutic agents for managing diabetes-related conditions .
Antitumor Potential
The compound's derivatives have been explored for their antitumor activities as well. Metal complexes formed with hydrazone ligands have shown enhanced anticancer properties compared to their free ligands. For instance, Cu(II) complexes derived from benzohydrazones exhibited significant cytotoxicity against liver cancer cell lines, demonstrating the potential of these compounds in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzohydrazone derivatives. Substituents on the aromatic rings significantly influence the compound's efficacy against various biological targets. For example, the presence of methoxy groups has been correlated with increased antibacterial and antiglycation activities .
Mechanism of Action
The mechanism of action of 4-methoxy-N’-(2-methoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its biological activities may be attributed to its ability to interact with cellular enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The biological and physicochemical properties of benzohydrazide derivatives are highly sensitive to substituent positions and electronic characteristics:
- 4-Methoxy vs.
- Nitro vs. Methoxy Groups : (E)-N'-(4-Methoxybenzylidene)-3-nitrobenzohydrazide () introduces a strong electron-withdrawing nitro group, enhancing electrophilicity compared to the electron-donating methoxy group. This increases reactivity in nucleophilic environments but may reduce bioavailability due to higher polarity .
Anticancer Activity
- Compound 5c (): 4-(6-Chloro-1H-benzimidazol-2-yl)-N′-(2-methoxybenzylidene)benzohydrazide exhibits cytotoxicity against human lung adenocarcinoma (IC₅₀ = 0.06 µM), outperforming cisplatin (IC₅₀ = 0.045–0.052 µM) in some assays. The benzimidazole moiety enhances DNA intercalation, while the 2-methoxy group improves membrane permeability .
- The absence of a benzimidazole group may reduce potency compared to 5c but improve synthetic accessibility .
Antiparasitic Activity
- 4-Methoxy-N'-(Indole-Chromenyl) Derivatives () : Derivatives with 4-methoxybenzohydrazide cores show anti-leishmanial activity (IC₅₀ = 24.2 µM). The 2-methoxybenzylidene group in the title compound may enhance lipid solubility, improving parasite membrane penetration .
Enzyme Inhibition
Structural and Crystallographic Insights
- Intermolecular Interactions: The title compound’s analog, (E)-4-Hydroxy-N-(2-methoxybenzylidene)benzohydrazide (), forms N–H···O and C–H···O hydrogen bonds, stabilizing its crystal lattice. Replacing the hydroxyl group with methoxy (as in the title compound) reduces hydrogen-bond donor capacity but increases hydrophobicity .
- π-π Stacking : Derivatives with para-substituted methoxy groups (e.g., 4-methoxy-N′-(4-nitrobenzylidene)benzohydrazide) exhibit stronger π-π interactions (centroid distance = 3.6 Å) compared to ortho-substituted analogs, influencing packing density and melting points .
Biological Activity
4-Methoxy-N'-(2-methoxybenzylidene)benzohydrazide is a hydrazone compound notable for its potential biological activities. Characterized by the presence of methoxy groups and a hydrazone linkage, this compound has garnered attention for its interactions with biological macromolecules and its therapeutic potential. This article explores its synthesis, biological activities, and structure-activity relationships based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C₁₆H₁₆N₂O₃, featuring two methoxy groups attached to aromatic rings. The synthesis typically involves a condensation reaction between 4-methoxybenzohydrazide and 2-methoxybenzaldehyde, often conducted in methanol under reflux conditions. The reaction can be summarized as follows:
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against a range of bacterial and fungal strains. For instance, the compound demonstrated promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 62.5 μg/mL for certain complexes derived from it .
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | Varies |
| Aspergillus niger | Varies |
| Candida albicans | Varies |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. The compound can induce apoptosis in cancer cells by activating specific apoptotic pathways. Molecular docking studies suggest that it may interact effectively with targets involved in cancer progression, potentially inhibiting tumor growth.
Structure-Activity Relationship (SAR)
The presence of methoxy groups in the structure of this compound enhances its lipophilicity, which is crucial for biological efficacy. SAR studies indicate that modifications to the methoxy groups or the hydrazone linkage can significantly alter the biological activity of derivatives.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N'-(4-Methoxybenzylidene)benzohydrazide | One methoxy group | Different antimicrobial activity profiles |
| N'-(3,4,5-Trimethoxybenzylidene)benzohydrazide | Three methoxy groups | Enhanced solubility and potentially broader activity |
| N'-(Pyridine-3-ylmethylene)benzohydrazide | Incorporates a pyridine ring | Diverse biological activity due to nitrogen heteroatom |
| N'-(Chlorobenzylidene)benzohydrazide | Contains a chlorine substituent | Different reactivity and stability |
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various hydrazone derivatives found that this compound exhibited superior activity against S. aureus compared to other derivatives, highlighting its potential as an effective antimicrobial agent .
- Antiglycation Potential : Research on related hydrazones has indicated their ability to inhibit glycation processes in proteins, which is relevant for diabetes management. Although specific data on this compound's antiglycation activity is limited, similar compounds have shown promising results .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 4-methoxy-N'-(2-methoxybenzylidene)benzohydrazide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via Schiff base condensation between 4-methoxybenzohydrazide and 2-methoxybenzaldehyde under reflux in ethanol or methanol with a catalytic acid (e.g., acetic acid). Reaction time (3–6 hours) and solvent choice significantly impact yield. For example, methanol reflux for 3 hours yields ~82% pure product after recrystallization . Temperature control and stoichiometric ratios (1:1 molar ratio of hydrazide to aldehyde) are critical to avoid side products.
Q. What spectroscopic and crystallographic methods are essential for confirming the structure of this compound?
- Methodological Answer :
- FTIR : Confirms the presence of C=O (1649–1650 cm⁻¹), C=N (1605 cm⁻¹), and N-H (3200–3300 cm⁻¹) stretches .
- NMR : -NMR identifies methoxy protons (~3.80–3.82 ppm) and azomethine protons (~8.38 ppm). -NMR confirms carbonyl (C=O, ~162 ppm) and imine (C=N, ~147 ppm) carbons .
- X-ray Diffraction : Single-crystal analysis reveals bond lengths (e.g., C=N: 1.269 Å) and dihedral angles between aromatic rings (17.41°–5.58°), validated using SHELX software .
Q. How does the compound’s hydrazone moiety influence its reactivity in forming metal complexes?
- Methodological Answer : The hydrazone acts as a tridentate ligand, coordinating via the carbonyl O, imine N, and pyridine N (if substituted). For example, Cu(II) complexes adopt square pyramidal geometries, while Zn(II) complexes show trigonal bipyramidal coordination. Reactivity is pH-dependent, with enolate formation enhancing metal-binding capacity .
Advanced Research Questions
Q. How can computational approaches like molecular docking and MM-GBSA predict the antidiabetic potential of this compound?
- Methodological Answer :
- Docking : Using Glide (Schrödinger), a grid is generated around α-glucosidase (PDB: 5NN8) or α-amylase (PDB: 6GXV) active sites. The compound’s binding affinity (Glide score) is compared to acarbose. RMSD <2 Å validates docking protocols .
- MM-GBSA : Calculates binding free energy, highlighting key interactions (e.g., hydrogen bonds with Asp214/Arg442 in α-glucosidase). This guides SAR modifications for improved specificity .
Q. What is the impact of metal coordination (e.g., Cu(II), Zn(II)) on the biological activity of this benzohydrazide derivative?
- Methodological Answer : Cu(II) complexes exhibit enhanced urease inhibition (IC₅₀ ~2.5 µM) compared to Zn(II) (IC₅₀ >50 µM) due to stronger Lewis acidity and redox activity. Structural studies show Cu(II) complexes disrupt the urease active site via thiocyanate (NCS⁻) coordination, while Zn(II) lacks this mechanism .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the crystal lattice affect the compound’s physicochemical properties?
- Methodological Answer :
- Hydrogen Bonding : Intramolecular N-H···O bonds stabilize the E-conformation of the azomethine group. Intermolecular H-bonds (e.g., C-H···O) form chains parallel to the (100) plane, influencing solubility and melting point .
- π-Stacking : Parallel-displaced stacking between methoxybenzene rings (3.8 Å separation) enhances thermal stability, as observed in TGA analysis .
Q. How should researchers address discrepancies in biological activity data between structurally similar benzohydrazide derivatives?
- Methodological Answer :
- Yield Variations : For example, N'-(2-hydroxybenzylidene) derivatives show lower yields (50%) than methoxy analogs (58%) due to steric hindrance during Schiff base formation. Optimizing solvent polarity (e.g., ethanol vs. DMF) improves yields .
- Activity Discrepancies : Compare metal complexation efficacy (e.g., Cu(II) vs. Zn(II)) using isothermal titration calorimetry (ITC) to quantify binding constants and identify thermodynamic drivers (ΔH vs. ΔS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
